2-(4-Fluorophenyl)thiophene
CAS No.: 58861-48-6
VCID: VC0192845
Molecular Formula: C10H7FS
Molecular Weight: 178.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-(4-Fluorophenyl)thiophene is a chemical compound with the CAS number 58861-48-6 . It has a molecular formula of C10H7FS and a molecular weight of 178.23 . Synonyms for 2-(4-Fluorophenyl)thiophene include 2-(4-fluorophenyl)-thiophene, Thiophene, 2-(4-fluorophenyl)-, and 72TG563TMB . This compound is identified by the InChI code 1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H and InChI key PURJRGMZIKXDMW-UHFFFAOYSA-N . The appearance of 2-(4-Fluorophenyl)thiophene ranges from a light orange to yellow to green powder or crystal . It has a melting point between 51.0 to 55.0 °C . While the boiling point is predicted to be around 252.3±15.0 °C, no data is available . The compound is soluble in methanol and should be stored protected from light at a temperature between 2-8°C . 2-(4-Fluorophenyl)-thiophene can be used in the synthesis of Canagliflozin, which is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus . A method for synthesizing 2-(4-fluorophenyl) thiophene involves reacting 4-fluorobenzoic boric acid and 2-bromothiophene in the presence of a Palladium (Pd) catalyst . Similar compounds include other substituted thiophenes, which are also used as building blocks in the synthesis of pharmaceuticals and agrochemicals. |
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CAS No. | 58861-48-6 |
Product Name | 2-(4-Fluorophenyl)thiophene |
Molecular Formula | C10H7FS |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 2-(4-fluorophenyl)thiophene |
Standard InChI | InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |
Standard InChIKey | PURJRGMZIKXDMW-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=CC=C(C=C2)F |
Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)F |
Purity | > 95% |
Synonyms | Thiophene, 2-(4-fluorophenyl)- |
PubChem Compound | 21894783 |
Last Modified | Aug 15 2023 |
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